molecular formula C8H8Cl2FN3O B11767106 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine

4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine

Cat. No.: B11767106
M. Wt: 252.07 g/mol
InChI Key: ALVUPDSMBZYQSZ-UHFFFAOYSA-N
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Description

4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C8H8Cl2FN3O and a molecular weight of 252.07 g/mol . This compound is characterized by the presence of a morpholine ring attached to a pyrimidine ring that is substituted with chlorine and fluorine atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine typically involves the reaction of 4,6-dichloro-5-fluoropyrimidine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrimidine derivative, while hydrolysis would yield the corresponding pyrimidine and morpholine derivatives .

Scientific Research Applications

4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dichloropyrimidin-2-yl)morpholine
  • 4-(4,6-Difluoropyrimidin-2-yl)morpholine
  • 4-(4-Chloro-6-fluoropyrimidin-2-yl)morpholine

Uniqueness

4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine is unique due to the presence of both chlorine and fluorine substituents on the pyrimidine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific binding affinity to molecular targets, making it valuable for various research applications .

Properties

Molecular Formula

C8H8Cl2FN3O

Molecular Weight

252.07 g/mol

IUPAC Name

4-(4,6-dichloro-5-fluoropyrimidin-2-yl)morpholine

InChI

InChI=1S/C8H8Cl2FN3O/c9-6-5(11)7(10)13-8(12-6)14-1-3-15-4-2-14/h1-4H2

InChI Key

ALVUPDSMBZYQSZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(C(=N2)Cl)F)Cl

Origin of Product

United States

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